(1R,2R)-2-(m-Tolylamino)cyclopentan-1-ol

Description

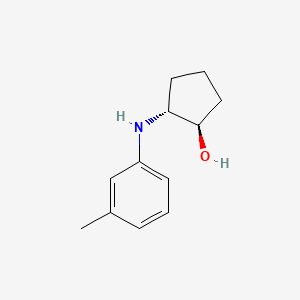

(1R,2R)-2-(m-Tolylamino)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a meta-methyl-substituted phenylamino group at the C2 position. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol. The (1R,2R) stereochemistry is critical for its interactions in chiral environments, such as enzyme-binding pockets or receptor sites.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

(1R,2R)-2-(3-methylanilino)cyclopentan-1-ol |

InChI |

InChI=1S/C12H17NO/c1-9-4-2-5-10(8-9)13-11-6-3-7-12(11)14/h2,4-5,8,11-14H,3,6-7H2,1H3/t11-,12-/m1/s1 |

InChI Key |

ZGYJEGZMIRVXIR-VXGBXAGGSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)N[C@@H]2CCC[C@H]2O |

Canonical SMILES |

CC1=CC(=CC=C1)NC2CCCC2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(m-Tolylamino)cyclopentan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with cyclopentanone and m-toluidine.

Reductive Amination: Cyclopentanone undergoes reductive amination with m-toluidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1R,2R)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(m-Tolylamino)cyclopentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: Lithium aluminum hydride

Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

Oxidation: (1R,2R)-2-(m-Tolylamino)cyclopentanone

Reduction: (1R,2R)-2-(m-Tolylamino)cyclopentylamine

Substitution: Various substituted cyclopentane derivatives

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-(m-Tolylamino)cyclopentan-1-ol is used as a chiral building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it a valuable tool for investigating the stereochemistry of biological processes.

Medicine

In medicinal chemistry, this compound has potential applications as a precursor for the synthesis of chiral drugs. Its structure can be modified to develop new therapeutic agents with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of chiral catalysts and as an intermediate in the synthesis of fine chemicals. Its versatility makes it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(m-Tolylamino)cyclopentan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through stereospecific binding. The molecular targets and pathways involved can vary based on the compound’s structural modifications and the context of its use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key differences between (1R,2R)-2-(m-Tolylamino)cyclopentan-1-ol and its analogs:

Substituent Effects on Reactivity and Bioactivity

- Aromatic vs. In contrast, aliphatic substituents like methylamino () or aminobutyl () prioritize solubility and flexibility . Benzylamino () lacks the methyl group in the meta position, reducing steric bulk and electronic effects compared to m-tolyl .

- Electron-Donating vs.

- Stereochemical Considerations: The (1S,2R) configuration in ’s methylamino analog may result in distinct receptor interactions compared to the (1R,2R) target compound, highlighting the importance of enantiopure synthesis .

Biological Activity

(1R,2R)-2-(m-Tolylamino)cyclopentan-1-ol is a compound of interest due to its potential therapeutic applications, particularly in the modulation of biological pathways involved in various diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its cyclopentanol framework with a m-tolylamino substituent. Its chemical structure can be represented as follows:

Research indicates that this compound may interact with various biological pathways, particularly those involving Janus Kinases (JAKs). JAKs are critical mediators in cytokine signaling pathways associated with immune responses and inflammation. Inhibition of JAKs has been linked to therapeutic effects in autoimmune diseases and certain types of cancer .

Biological Assays and Findings

Studies have shown that this compound exhibits significant inhibitory activity against JAK3, which is implicated in the signaling pathways of several interleukins (IL-2, IL-4, IL-7) that mediate immune responses. This inhibition can lead to reduced mast cell degranulation and subsequent allergic responses .

In Vitro Studies

In vitro assays demonstrated that this compound effectively inhibited JAK3 activity in human mast cells. The compound was found to reduce IL-4-induced proliferation and survival of these cells by approximately 60% at a concentration of 10 µM .

In Vivo Studies

Animal models have provided insights into the compound's efficacy in treating conditions such as asthma and rheumatoid arthritis. In a murine model of asthma, administration of this compound resulted in a significant decrease in airway hyperresponsiveness and inflammatory cell infiltration compared to control groups .

Data Tables

| Study Type | Model | Concentration | Effect |

|---|---|---|---|

| In Vitro | Human Mast Cells | 10 µM | 60% inhibition of IL-4-induced proliferation |

| In Vivo | Murine Asthma Model | Varies | Reduced airway hyperresponsiveness |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.